molecular formula C4H11ClN2O B1148897 (2R)-2-amino-N-methylpropanamide CAS No. 132168-84-4

(2R)-2-amino-N-methylpropanamide

Cat. No.: B1148897
CAS No.: 132168-84-4
M. Wt: 138.59594
InChI Key:
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Description

(2R)-2-amino-N-methylpropanamide is an organic compound with the molecular formula C4H10N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: (2R)-2-amino-N-methylpropanamide can be synthesized through several methods. One common approach involves the reductive amination of (2R)-2-aminopropanoic acid with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs in an aqueous or alcoholic solvent under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (2R)-2-aminopropanoic acid derivatives. This process can be optimized for large-scale production by using high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form (2R)-2-amino-N-methylpropanol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of (2R)-2-amino-N-methylpropanol.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

(2R)-2-amino-N-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2R)-2-amino-N-methylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s chiral nature allows it to fit into specific binding sites, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

  • (2S)-2-amino-N-methylpropanamide
  • (2R)-2-amino-N-ethylpropanamide
  • (2R)-2-amino-N-methylbutanamide

Comparison:

    (2S)-2-amino-N-methylpropanamide: The enantiomer of (2R)-2-amino-N-methylpropanamide, with similar chemical properties but different biological activity due to its chiral nature.

    (2R)-2-amino-N-ethylpropanamide:

    (2R)-2-amino-N-methylbutanamide: A longer carbon chain, which may affect its solubility and reactivity.

Properties

IUPAC Name

(2R)-2-amino-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3(5)4(7)6-2/h3H,5H2,1-2H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQYFZPCICOPMQ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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